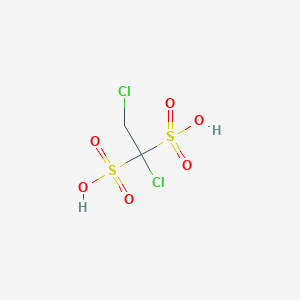
1,2-Dichloroethane-1,1-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloroethane-1,1-disulfonic acid is a chemical compound characterized by the presence of two chlorine atoms and two sulfonic acid groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloroethane-1,1-disulfonic acid can be synthesized through the chlorination of ethane followed by sulfonation. The chlorination step involves the reaction of ethane with chlorine gas in the presence of a catalyst such as iron (III) chloride (FeCl3) under controlled temperature and pressure conditions. The resulting 1,2-dichloroethane is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and sulfonation processes. The chlorination is typically carried out in a continuous flow reactor to ensure efficient mixing and heat management. The sulfonation step is conducted in a sulfonation reactor where the chlorinated intermediate is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloroethane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Dechlorinated or partially chlorinated products.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
1,2-Dichloroethane-1,1-disulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential effects on biological systems and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dichloroethane-1,1-disulfonic acid involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The sulfonic acid groups enhance its solubility in aqueous environments, facilitating its interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2-Dichloroethane: A chlorinated hydrocarbon used primarily in the production of vinyl chloride.
1,2-Ethanedisulfonic Acid: A compound with similar sulfonic acid groups but without the chlorine atoms.
Uniqueness: 1,2-Dichloroethane-1,1-disulfonic acid is unique due to the combination of chlorine and sulfonic acid groups on the same molecule. This dual functionality imparts distinct chemical reactivity and solubility properties, making it valuable for specific applications that require both chlorination and sulfonation.
Properties
CAS No. |
207561-93-1 |
|---|---|
Molecular Formula |
C2H4Cl2O6S2 |
Molecular Weight |
259.1 g/mol |
IUPAC Name |
1,2-dichloroethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H4Cl2O6S2/c3-1-2(4,11(5,6)7)12(8,9)10/h1H2,(H,5,6,7)(H,8,9,10) |
InChI Key |
RBOISUKOFPWLAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(S(=O)(=O)O)(S(=O)(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
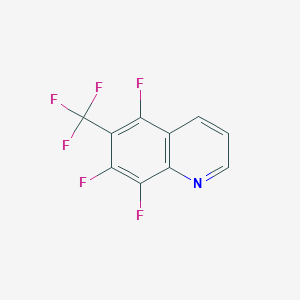
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)

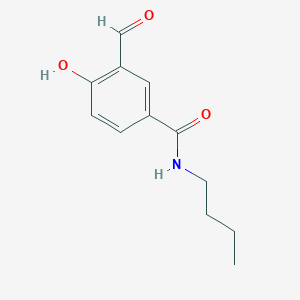

![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
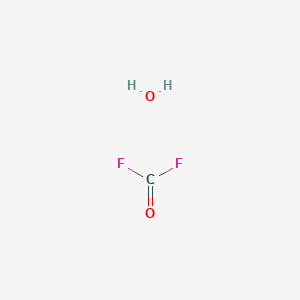
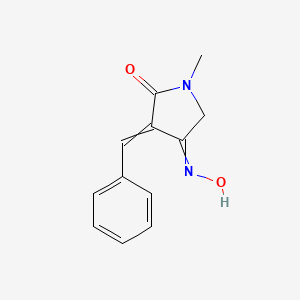
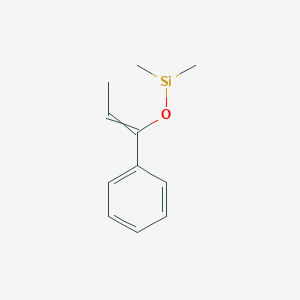
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)

